molecular formula C24H25FN2O2 B11340223 2-(4-tert-butylphenoxy)-N-(2-fluorobenzyl)-N-(pyridin-2-yl)acetamide

2-(4-tert-butylphenoxy)-N-(2-fluorobenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11340223
M. Wt: 392.5 g/mol
InChI Key: SWXYGEIKWFMKBC-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group, a fluorophenylmethyl group, and a pyridinylacetamide group. Its molecular formula is C23H25FN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form tert-butylphenoxy halide.

    Nucleophilic substitution: The tert-butylphenoxy halide is then reacted with a nucleophile, such as a fluorophenylmethylamine, to form the corresponding tert-butylphenoxy-N-(2-fluorophenyl)methyl intermediate.

    Acylation: The final step involves the acylation of the intermediate with pyridine-2-carboxylic acid or its derivatives to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)acetamide: A simpler analog lacking the fluorophenylmethyl and pyridinyl groups.

    N-(2-fluorophenyl)-N-(pyridin-2-yl)acetamide: Another analog that lacks the tert-butylphenoxy group.

Uniqueness

2-(4-tert-butylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with multiple targets and undergo diverse chemical reactions.

Properties

Molecular Formula

C24H25FN2O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(2-fluorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H25FN2O2/c1-24(2,3)19-11-13-20(14-12-19)29-17-23(28)27(22-10-6-7-15-26-22)16-18-8-4-5-9-21(18)25/h4-15H,16-17H2,1-3H3

InChI Key

SWXYGEIKWFMKBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

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